molecular formula C10H13ClF3N3 B7853121 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride

Cat. No.: B7853121
M. Wt: 267.68 g/mol
InChI Key: WMYXWAWARZIWEB-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride (CAS: 87394-50-1) is a piperazine derivative with a trifluoromethyl-substituted pyridine ring. Its molecular formula is C₁₀H₁₃ClF₃N₃, and it has a molecular weight of 267.68 g/mol . Synthesized via nucleophilic substitution or coupling reactions, this compound is notable for its high yield (96%) and purity (94.3% by UPLC) .

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16;/h1-3,14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYXWAWARZIWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-50-1
Record name 87394-50-1
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Preparation Methods

Reaction Conditions and Optimization

  • Reagents : TCDI (1.2 equiv), 3-(trifluoromethyl)pyridin-2-amine (1.0 equiv), piperazine (1.1 equiv)

  • Solvent : Anhydrous dimethylformamide (DMF)

  • Temperature : 40°C

  • Time : 7 minutes (microwave-assisted) or 12 hours (conventional heating)

  • Yield : 68–72%

Mechanistic Insight : TCDI activates the amine group of pyridin-2-amine, forming a reactive intermediate that undergoes nucleophilic attack by the piperazine nitrogen. The trifluoromethyl group enhances electrophilicity at the pyridine ring, accelerating the substitution.

Table 1: Comparative Analysis of Thiocarbonyldiimidazole-Mediated Syntheses

Amine ComponentPiperazine DerivativeTime (h)Yield (%)Purity (%)
3-(Trifluoromethyl)pyridin-2-amine1-(3-Trifluoromethylphenyl)piperazine0.12 (microwave)7298.5
4-Methylpyridin-2-amine1-(4-Methylphenyl)piperazine126597.2

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6) : δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, J = 5.2 Hz, 4H, piperazine-H), 3.40 (dd, J = 6.5, 3.9 Hz, 4H, piperazine-H).

  • HRMS (ESI) : m/z 381.1341 [M + H]⁺ (calcd 381.1355 for C₁₈H₂₀F₃N₄S).

Urea Coupling Using Chloroformate Esters

An alternative route involves the reaction of piperazine with 2-chloro-3-(trifluoromethyl)pyridine in the presence of triphosgene, followed by hydrochloric acid treatment to form the hydrochloride salt.

Stepwise Procedure

  • Chloroformate Activation :

    • Reagents : Triphosgene (0.33 equiv), 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

    • Solvent : Dichloromethane (DCM)

    • Temperature : 0–5°C (ice bath)

    • Time : 2 hours

    • Intermediate : 2-Chloro-3-(trifluoromethyl)pyridin-1-ium chloroformate.

  • Piperazine Coupling :

    • Reagents : Piperazine (1.05 equiv), triethylamine (2.0 equiv)

    • Conditions : Room temperature, 6 hours

    • Yield : 85% (crude), 78% after recrystallization.

  • Hydrochloride Salt Formation :

    • Reagents : Hydrogen chloride (gas) in diethyl ether

    • Solvent : Ethanol

    • Yield : 92%.

Table 2: Optimization of Urea Coupling Parameters

ParameterCondition 1Condition 2Optimal Condition
SolventDCMTHFDCM
Temperature (°C)0–5250–5
Equiv. Triphosgene0.330.50.33
Reaction Time (h)242

Critical Considerations :

  • Excess triphosgene leads to over-carbonylation, reducing yield.

  • Lower temperatures minimize side reactions such as N-alkylation.

Hydrochloride Salt Crystallization and Purification

The final hydrochloride salt is obtained by treating the freebase with HCl gas in ethanol, followed by recrystallization from ethanol-diethyl ether (1:3 v/v).

Purity and Stability Assessment

  • Melting Point : 214–216°C (decomposition observed above 220°C).

  • HPLC Purity : 99.1% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Stability : Stable for >24 months at 25°C under nitrogen atmosphere.

Table 3: Comparative Solubility of Freebase and Hydrochloride Salt

SolventFreebase Solubility (mg/mL)Hydrochloride Solubility (mg/mL)
Water<0.112.5
Ethanol8.245.7
DCM22.4<0.1

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹³C NMR (101 MHz, DMSO-d6) : δ 181.16 (C=S), 158.49 (pyridine-C), 130.22–111.25 (aromatic and CF₃ carbons).

  • FT-IR (KBr) : 1245 cm⁻¹ (C-F stretch), 1550 cm⁻¹ (C=N stretch), 3350 cm⁻¹ (N-H stretch).

Impurity Profiling

  • Major Impurity : Bis-urea derivative (≤0.3%) formed via over-reaction with triphosgene.

  • Control Strategy : Limit triphosgene to ≤0.35 equiv and maintain reaction temperature ≤5°C.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the following adaptations are critical:

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 15 minutes.

  • Cost Optimization : Replace TCDI with thiophosgene (50% cost reduction).

  • Waste Management : Neutralize HCl gas with NaOH scrubbers to minimize environmental impact.

Table 4: Scalability Metrics for Pilot Plant Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield (%)7872
Purity (%)99.198.5
Cycle Time (h)2418

Scientific Research Applications

Drug Development

The piperazine ring is a common structural motif in many pharmaceutical agents due to its ability to modulate pharmacokinetic properties and interact with various receptors. Recent studies have indicated that compounds containing piperazine derivatives, including those similar to 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride, are being explored for their potential as:

  • Antidepressants : Similar compounds have shown promise in treating major depressive disorder through mechanisms involving serotonin receptor modulation .
  • Anticancer Agents : The piperazine structure has been linked to several FDA-approved drugs targeting various cancers, indicating a potential role for this compound in oncology .

Research indicates that the trifluoromethyl group significantly impacts the biological activity of compounds. For example:

  • Antibacterial Activity : Derivatives of piperazine with trifluoromethyl substitutions have demonstrated antibacterial effects against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • Kinase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific kinases involved in cancer progression, showcasing their potential as targeted therapies .

Case Study 1: Antidepressant Activity

A study focusing on piperazine derivatives revealed that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models. These effects were attributed to enhanced serotonin receptor activity and improved neurotransmitter balance .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer potential of trifluoromethyl-pyridine derivatives. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of substituent groups like trifluoromethyl in enhancing biological activity against cancer targets .

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Pharmacological Relevance :

  • Dopamine D3 Receptor (D3R) Ligand: Used in dual-target analgesics targeting both D3R and μ-opioid receptors (MOR), with fluorine substitution improving central nervous system multiparameter optimization (CNS-MPO) scores by reducing hydrogen bond donors .
  • Serotonin Receptor Modulation : Structural analogs demonstrate activity at 5-HT1A/1B receptors, though the parent compound is primarily studied for D3R affinity .

Structural Analogs in the HBK Series

Compounds HBK14–HBK19 () share a piperazine core but differ in substituents:

  • HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
  • HBK15: Chloro and methyl substitutions on the phenoxyethyl chain.
Compound Structural Features Receptor Target Biological Activity Synthesis Method References
Target Compound 3-(Trifluoromethyl)pyridin-2-yl D3R, MOR Analgesic, CNS-MPO optimized Nucleophilic substitution
HBK14 2-Methoxyphenyl, phenoxyethyl Serotonin/Dopamine Variable SND modulation Phenoxyethyl chain alkylation

Key Differences :

  • The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to HBK’s methoxy/phenoxy groups.
  • HBK derivatives show mixed effects on sympathetic nerve discharge (SND), while the target compound is tailored for D3R/MOR selectivity .

Serotonin Receptor Agonists

5-HT1A Agonists
  • p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine: Inhibits SND and reduces blood pressure in cats via 5-HT1A activation .
  • 1-[3-(Trifluoromethyl)phenyl]piperazine maleate (5-HT1B agonist): Exhibits bell-shaped dose-response curves in spinal antinociception, with peak efficacy at 25 µg .
Compound Receptor Subtype Pharmacological Effect Selectivity Clinical Relevance
Target Compound D3R/MOR Analgesia High Safer opioid alternatives
5-HT1A Agonist 5-HT1A Hypotension, SND inhibition Moderate Hypertension research

Mechanistic Insight :

  • The target compound’s pyridine ring reduces off-target serotoninergic activity compared to phenyl-substituted analogs .

Dopamine D3R Pharmacophores

  • 1-(2,3-Dichlorophenyl)piperazine: Canonical D3R ligand with lower CNS-MPO scores due to chlorine’s higher polar surface area .
  • 3-(Piperazin-1-yl)benzo[d]isothiazole: Novel scaffold with comparable D3R affinity but unoptimized pharmacokinetics .

Physicochemical Comparison :

Property Target Compound 1-(2,3-Dichlorophenyl)piperazine
LogP 2.8 (estimated) 3.1
Hydrogen Bond Donors 1 0
CNS-MPO Score 4.2 3.8

The trifluoromethyl group balances lipophilicity and hydrogen bonding, making the target compound superior in blood-brain barrier penetration .

Benzoyl-Substituted Piperazines

Compounds like N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide () feature benzoyl groups linked to piperazine. These derivatives show:

  • Higher molecular weights (e.g., 538 g/mol for compound 8e) due to extended aromatic systems.
  • Reduced receptor selectivity compared to the target compound, as benzoyl groups increase steric bulk .

Biological Activity

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group and a piperazine moiety, has been investigated for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}F3_3N2_2·HCl
  • Molecular Weight : 252.65 g/mol

This compound features a pyridine ring substituted with a trifluoromethyl group and is linked to a piperazine ring. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

This compound exhibits various mechanisms of action depending on the biological target. It has been shown to interact with several receptors and enzymes, leading to modulation of biological pathways. Notably, it is known to act as an antagonist at certain serotonin receptors, which may contribute to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

  • Antidepressant-like Activity : Studies have demonstrated that compounds with similar structures can exhibit antidepressant effects by modulating serotonergic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, including Mycobacterium tuberculosis, indicating its role in infectious disease treatment .
  • Neuroprotective Effects : Some analogs of this compound have shown neuroprotective properties in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease.

Toxicity Profile

Despite its promising biological activities, this compound has been classified with certain toxicity warnings. It is considered harmful if swallowed or if it comes into contact with skin . Therefore, handling precautions are necessary during research and application.

Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

In a study aimed at identifying novel compounds against Mycobacterium tuberculosis, this compound was included in a high-throughput screening assay. The results indicated that this compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) of approximately 5.9 µM . This suggests that it may serve as a lead compound for further development in tuberculosis treatment.

Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of various piperazine derivatives, including this compound. In vitro assays demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, indicating its potential for protecting against neurodegeneration .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µM)
This compoundStructureAntimicrobial, Neuroprotective5.9
SLU-2633StructureAntiprotozoal0.17
Other Piperazine DerivativesVariesVariesVaries

This table illustrates the comparative biological activities and potencies among different compounds related to piperazine structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with carboxylic acid derivatives using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, with NEt₃ as a base. Optimizing stoichiometry (e.g., 1:1.1 molar ratio of piperazine to acid) and reaction time (typically 12–24 hours under nitrogen) can improve yields beyond 70%. Post-reaction purification via column chromatography or recrystallization is critical .

Q. How should researchers handle contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Validate solubility experimentally using dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to identify crystalline phases. Cross-reference with HPLC purity assessments (>95%) to rule out impurities affecting solubility .

Q. What are the critical safety considerations when synthesizing or handling this compound?

  • Methodological Answer : Structural analogs (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) show acute oral toxicity (Category 3) and skin/eye irritation (Category 2). Use fume hoods, nitrile gloves, and ANSI-approved goggles. Avoid electrostatic discharge during transfer, and store in sealed containers under argon at –20°C .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel coupling reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms (e.g., GRRM) can model transition states and activation energies. ICReDD’s workflow integrates these with experimental feedback to narrow optimal conditions (e.g., solvent polarity, catalyst loading) for Suzuki-Miyaura or Buchwald-Hartwig couplings .

Q. How does the trifluoromethyl group influence binding affinity in serotonin receptor studies?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP ~2.8) and electron-withdrawing effects, improving π-π stacking and van der Waals interactions with receptor pockets. Comparative SAR studies using 3-CPP (meta-chlorophenylpiperazine) analogs show a 5–10× increase in 5-HT₂A binding affinity (Ki <10 nM) .

Q. What advanced analytical techniques resolve stability issues under high-humidity conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with LC-MS/MS detect degradation products (e.g., hydrolyzed pyridine derivatives). Solid-state NMR can identify hydrate formation, while X-ray powder diffraction (XRPD) monitors crystalline phase transitions .

Data-Driven Experimental Design

Q. How can researchers optimize solvent selection for large-scale crystallography?

  • Methodological Answer : Screen solvents using Hansen solubility parameters (HSPs) to match the compound’s δD (18.5 MPa¹/²), δP (5.2 MPa¹/²), and δH (8.1 MPa¹/²). Ethanol/water mixtures (70:30 v/v) often yield monoclinic crystals suitable for X-ray diffraction .

Q. What in vitro assays are most effective for evaluating metabolic stability?

  • Methodological Answer : Use hepatic microsomal incubations (human or rat) with NADPH cofactor, followed by LC-UV/MS quantification. Monitor CYP450 inhibition (e.g., CYP3A4, CYP2D6) via fluorescence-based assays, noting IC₅₀ values <1 μM for high-risk candidates .

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